molecular formula C9H12N2O3 B1435309 5-(Piperidin-4-yl)-1,3-oxazole-4-carboxylic acid CAS No. 1874188-40-5

5-(Piperidin-4-yl)-1,3-oxazole-4-carboxylic acid

Cat. No. B1435309
M. Wt: 196.2 g/mol
InChI Key: LKTPJAZEJBTADO-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidines are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .


Chemical Reactions Analysis

Piperidines undergo a series of successive protonations. The product configuration is determined by the stereoselective enamine protonation . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Scientific Research Applications

Synthesis and Spectroscopic Properties

5-(Piperidin-4-yl)-1,3-oxazole-4-carboxylic acid and its derivatives have been studied for their synthesis and spectroscopic properties. In a study by Devi, Bishnoi, and Fatma (2020), the spectroscopic properties of a similar compound, 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, were investigated using techniques like FT-IR, NMR, and UV, along with quantum chemical methods. This research highlights the detailed structural and electronic properties of such compounds (Devi, Bishnoi, & Fatma, 2020).

Antimicrobial Activity

Compounds containing the piperidine ring, similar to 5-(Piperidin-4-yl)-1,3-oxazole-4-carboxylic acid, have shown significant antimicrobial activity. For instance, Krolenko, Vlasov, and Zhuravel (2016) synthesized new derivatives containing the piperidine ring that exhibited strong antimicrobial activity, demonstrating the potential of these compounds in antibacterial and antifungal applications (Krolenko, Vlasov, & Zhuravel, 2016).

Application in Drug Design

The oxazole and piperidine moieties, as seen in 5-(Piperidin-4-yl)-1,3-oxazole-4-carboxylic acid, are often used in the design of pharmaceuticals. For example, Giraudo et al. (2018) explored the bioisosteric replacement of carboxylic acid with hydroxylated pentatomic heterocyclic systems, like the hydroxy-1,2,3-triazole, in the context of γ-aminobutyric acid receptor binding. This demonstrates the compound's relevance in the development of novel therapeutics (Giraudo et al., 2018).

Chemical Reactions and Derivatives

Research by Vyzhdak et al. (2005) explored the chemical reactions involving derivatives of the oxazole ring, which is a part of the 5-(Piperidin-4-yl)-1,3-oxazole-4-carboxylic acid structure. This study provides insight into the chemical behavior and potential applications of such compounds in various chemical reactions (Vyzhdak, Danielová, Kiselev, & Drach, 2005).

Safety And Hazards

The safety data sheet for BOC-Piperidin-4-yl)acetic acid indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The future directions for research on piperidine derivatives could include the development of more efficient synthesis methods, further exploration of their biological activities, and the design of new drugs based on these compounds .

properties

IUPAC Name

5-piperidin-4-yl-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c12-9(13)7-8(14-5-11-7)6-1-3-10-4-2-6/h5-6,10H,1-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKTPJAZEJBTADO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=C(N=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Piperidin-4-yl)-1,3-oxazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Piperidin-4-yl)-1,3-oxazole-4-carboxylic acid
Reactant of Route 2
5-(Piperidin-4-yl)-1,3-oxazole-4-carboxylic acid
Reactant of Route 3
5-(Piperidin-4-yl)-1,3-oxazole-4-carboxylic acid
Reactant of Route 4
5-(Piperidin-4-yl)-1,3-oxazole-4-carboxylic acid
Reactant of Route 5
5-(Piperidin-4-yl)-1,3-oxazole-4-carboxylic acid
Reactant of Route 6
5-(Piperidin-4-yl)-1,3-oxazole-4-carboxylic acid

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